1-Methoxy-4-(2-methylsulfonylethyl)benzene
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Overview
Description
1-Methoxy-4-(2-methylsulfonylethyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and a methanesulfonylethyl group
Preparation Methods
The synthesis of 1-Methoxy-4-(2-methylsulfonylethyl)benzene can be achieved through several routes. One common method involves the reaction of 4-methoxybenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-(2-methylsulfonylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonylethyl group can be reduced to a corresponding ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(2-methylsulfonylethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methylsulfonylethyl)benzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
1-Methoxy-4-(2-methylsulfonylethyl)benzene can be compared with similar compounds such as:
Tosylates: Compounds containing the toluenesulfonyl group, which are also used as intermediates in organic synthesis.
Mesylates: Compounds containing the methanesulfonyl group, known for their use in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-methoxy-4-(2-methylsulfonylethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-13-10-5-3-9(4-6-10)7-8-14(2,11)12/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRTMJPMFKCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242504 |
Source
|
Record name | Benzene, 1-methoxy-4-[2-(methylsulfonyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795433-32-7 |
Source
|
Record name | Benzene, 1-methoxy-4-[2-(methylsulfonyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795433-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methoxy-4-[2-(methylsulfonyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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